Inherent Scaffold Specificity for hDHODH Inhibition Relative to Quinoline-4-carboxylic Acids
The quinoline-2-carboxamide scaffold is explicitly employed as the core structural motif for the design of human dihydroorotate dehydrogenase (hDHODH) inhibitors, a target validated in cancer and autoimmune disease. The 2-position carboxamide is critical for binding, distinguishing it from 4-substituted quinoline derivatives which have been historically associated with anti-inflammatory rather than antiproliferative effects [1]. Derivatives synthesized on this specific scaffold demonstrated antiproliferative activity against HEP-3B and A-375 cancer cell lines in primary research [2].
| Evidence Dimension | Scaffold specificity for target enzyme class (hDHODH) |
|---|---|
| Target Compound Data | Quinoline-2-carboxamide scaffold used for hDHODH inhibitor design |
| Comparator Or Baseline | Quinoline-4-carboxylic acid derivatives |
| Quantified Difference | Target class differentiation (hDHODH inhibition vs. anti-inflammatory activity) |
| Conditions | Primary literature SAR analysis of quinoline positional isomers |
Why This Matters
Confirms that only the 2-substituted scaffold is relevant for research programs targeting the hDHODH/pyrimidine biosynthesis pathway, preventing wasteful procurement of the wrong isomer.
- [1] Vyas, V. K., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 82, 385-393. View Source
- [2] Vyas, V. K., et al. (2014). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. European Journal of Medicinal Chemistry, 82, 385-393. View Source
